N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide
Description
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a naphthalene scaffold substituted with an indazole moiety. The naphthalene system enhances aromatic stacking interactions, while the thiophene ring contributes sulfur-based electronic properties.
Properties
CAS No. |
919362-56-4 |
|---|---|
Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[6-(1H-indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H15N3OS/c26-22(21-2-1-9-27-21)24-19-7-5-15-10-14(3-4-17(15)12-19)16-6-8-20-18(11-16)13-23-25-20/h1-13H,(H,23,25)(H,24,26) |
InChI Key |
KMHKREXKLQIXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indazole and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
1. Anticoagulant Activity
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide has been identified as a potent inhibitor of factor XIa, an enzyme crucial in the coagulation cascade. Inhibition of factor XIa can potentially lead to therapeutic effects in managing thromboembolic disorders such as thrombosis and other cardiovascular diseases. This positions the compound as a candidate for the development of new anticoagulant therapies.
2. Melanin Concentrating Hormone Receptor Ligands
Research indicates that compounds with structural similarities to this compound may function as ligands for melanin concentrating hormone receptors. This suggests potential applications in treating obesity and metabolic disorders, expanding the compound's relevance beyond coagulation pathways.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanism of action of this compound through interaction studies involving its binding affinity to factor XIa and other proteins within the coagulation pathway. These studies are essential for optimizing the compound's efficacy and safety profile in clinical applications .
Additionally, ongoing research aims to explore modifications to enhance the compound's selectivity and potency against various targets, which may lead to novel therapeutic agents in pharmacology.
Mechanism of Action
The mechanism of action of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators include:
Indazole-Naphthalene Hybrid : Unlike simpler phenyl-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), the naphthalene-indazole system introduces steric bulk and extended π-conjugation, likely enhancing binding affinity in biological systems .
Thiophene vs. Furan/Thiazole Cores: Compared to furan-2-carboxamide derivatives (e.g., N-(2-nitrophenyl)furan-2-carboxamide), the thiophene ring in the target compound exhibits distinct C–S bond lengths (≈1.71–1.74 Å) and dihedral angles (8.5–13.5° between aromatic rings), which may influence molecular rigidity and intermolecular interactions .
Physicochemical Properties
| Compound Class | Substituents | Melting Point (°C) | Key Interactions |
|---|---|---|---|
| Thiophene-2-carboxamide (Target) | Naphthalen-2-yl, 1H-Indazol-5-yl | Not reported | C–H⋯O/S, π-π stacking |
| N-(2-Nitrophenyl)furan-2-carboxamide | Phenyl, nitro, furan | 397 | Weak C–H⋯O, S(6) ring motifs |
| Thiazolecarboxamide (Patent examples) | Chloro, methyl, imidazolyl-pyridine | 208–278 | Hydrogen bonding, halogen bonds |
| Pyrazole-thiophene hybrids | Nitrophenyl, methyl | 114–278 | Intra/intermolecular H-bonds |
Key Research Findings and Gaps
- Structural Advantages : The indazole-naphthalene-thiophene architecture offers a unique combination of steric bulk, electronic diversity, and hydrogen-bonding capacity, positioning it as a promising scaffold for drug discovery.
- Unresolved Questions: Limited data exist on the compound’s pharmacokinetics, toxicity, and specific biological targets. Further crystallographic studies (using tools like CCP4 ) could elucidate binding modes, while proteomic profiling (as in ) may identify interactors.
Biological Activity
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H15N3OS
- Molecular Weight : 369.439 g/mol
- CAS Number : 919362-56-4
- LogP : 5.76990
- Polar Surface Area (PSA) : 86.02000
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related indazole derivatives have shown the ability to inhibit tumor growth through the modulation of apoptotic pathways and transcription factors such as Sp1 and Nrf2 .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, including COX enzymes and NF-kB signaling. This is supported by findings from related compounds that demonstrated high COX-2 inhibitory activity .
- Antioxidant Properties : Preliminary studies suggest that similar compounds can activate antioxidant pathways, reducing oxidative stress in cells, which is crucial for protecting against cancer progression and other diseases .
In Vitro Studies
In Vivo Studies
| Study Type | Model | Dosage (mg/kg) | Observed Effect | Reference |
|---|---|---|---|---|
| Anticancer | Xenograft Mouse Model | 150 | Reduced tumor mass | |
| Anti-inflammatory | C57BL/6 Mice | 1.85 - 6.25 | Modulation of hemostasis |
Case Studies
- Cancer Treatment : A study utilizing a xenograft model demonstrated that this compound significantly inhibited tumor growth in mice treated with the compound at a dosage of 150 mg/kg over six weeks. The mechanism involved downregulation of Sp1 and Cyclin D1, critical regulators in cancer cell proliferation .
- Inflammatory Response : Another investigation highlighted the compound's potential in reducing inflammatory markers in human-derived platelets, showcasing its ability to modulate platelet aggregation and inflammatory responses at concentrations ranging from 3.125 µM to 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
